molecular formula C13H13NO B1316157 4-(4-Oxocyclohexyl)benzonitrile CAS No. 73204-07-6

4-(4-Oxocyclohexyl)benzonitrile

Cat. No. B1316157
CAS RN: 73204-07-6
M. Wt: 199.25 g/mol
InChI Key: XFRVACCGEKPJDI-UHFFFAOYSA-N
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Description

4-(4-Oxocyclohexyl)benzonitrile (4-OCBN) is an organic compound that is widely used in a variety of scientific research applications. It is a cyclic nitrile that is composed of a benzene ring and a cyclohexane ring that is linked together by a single carbon-oxygen bond. 4-OCBN is a versatile compound that is used in organic synthesis, as a reagent in the synthesis of other compounds, and for its unique biochemical and physiological effects.

Scientific Research Applications

Electrolyte Additive in High Voltage Lithium Ion Batteries

4-(Trifluoromethyl)-benzonitrile (4-TB), a compound structurally related to 4-(4-Oxocyclohexyl)benzonitrile, has been explored as a novel electrolyte additive for high voltage lithium-ion batteries. Studies demonstrate that the addition of 4-TB significantly improves the cyclic stability and capacity retention of LiNi0.5Mn1.5O4 cathodes (Huang et al., 2014).

Androgen Receptor Antagonist for Dermatological Applications

A derivative of benzonitrile, namely 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile (PF-0998425), is a nonsteroidal androgen receptor antagonist. It shows potential in sebum control and the treatment of androgenetic alopecia. This compound demonstrates potency and selectivity with minimal systemic side effects, due to rapid systemic metabolism (Li et al., 2008).

Liquid Crystal Research

Several studies have focused on compounds similar to 4-(4-Oxocyclohexyl)benzonitrile in liquid crystal research. For instance, the pressure-volume-temperature relations and phase transitions of 4-(trans-4-Pentylcyclohexyl)benzonitrile have been examined (Ichimura et al., 1983). Additionally, molecular dynamics simulation studies of similar compounds provide insights into their isotropic and nematic phases (Krümer et al., 1993).

Spectral

and Physico-Chemical StudiesInvestigations into benzonitrile and its derivatives, such as 4-n-ethoxy-4'-cyanobiphenyl (2OCB), a liquid crystal (LC), reveal significant insights into electronic structure, thermodynamic properties, and spectral analysis. These studies utilize techniques like DFT-B3LYP/6-31G(d,p) to examine properties like dipole moment, frontier orbitals energy, entropy, and enthalpy (Tiwari et al., 2020).

Study of Intramolecular Charge Transfer

The molecular structure of photoexcited crystalline 4-(diisopropylamino)benzonitrile (DIABN) and its intramolecular charge transfer (ICT) state has been determined through time-resolved X-ray diffraction. These studies provide insights into the structural changes occurring in benzonitrile derivatives upon photoexcitation and the formation of ICT states (Techert & Zachariasse, 2004).

Corrosion Inhibition Studies

Benzonitrile derivatives, including 4-(isopentylamino)-3-nitrobenzonitrile (PANB) and 3-amino-4-(isopentylamino)benzonitrile(APAB), have been evaluated as corrosion inhibitors for mild steel in acid solutions. Their performance, confirmed through techniques like potentiodynamic polarization curves and electrochemical impedance spectroscopy, highlights their potential in industrial applications (Chaouiki et al., 2018).

Photoredox Reactions

Studies on the photoredox reactions of benzonitrile derivatives reveal their potential in chemical synthesis and material science. For example, the photoinduced electron transfer from tetraphenyl-substituted 1,2-digermacyclohexa-3,5-dienes to C60, using benzonitrile solutions, has been explored (Mochida et al., 1997).

Synthesis of Functionalised Cyclohexadienes

The synthesis of functionalised cyclohexadienes through the addition of lithiated phosphine borane complexes to benzonitriles highlights the utility of benzonitrile derivatives in organic synthesis, offering pathways to create complex organic structures (Sanchez et al., 2002).

properties

IUPAC Name

4-(4-oxocyclohexyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRVACCGEKPJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70578342
Record name 4-(4-Oxocyclohexyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Oxocyclohexyl)benzonitrile

CAS RN

73204-07-6
Record name 4-(4-Oxocyclohexyl)benzonitrile
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URL https://commonchemistry.cas.org/detail?cas_rn=73204-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Oxocyclohexyl)benzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzonitrile, 4-(4-oxocyclohexyl)
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Synthesis routes and methods I

Procedure details

To a solution of the crude mixture of 4-(4-oxo-cyclohex-1-enyl)-benzonitrile and 4-(4-oxo-cyclohex-1-enyl)-benzonitrile prepared above in step c (36.6 mmol) in EtOAc (120 mL) was added 10% Pd—C (900 mg) and the reaction was degassed (3×vacuum and H2). After being stirred 7 hours under H2 atmosphere, additional 10% Pd—C (500 mg) was added and the resulting reaction was stirred for an additional 12 h under H2 atmosphere. The catalyst was removed by filtration through Celite and the filtrate was concentrated under reduced pressure to give 4-(4-oxo-cyclohexyl)-benzonitrile as a white solid. The product was used for next step without further purification.
Name
4-(4-oxo-cyclohex-1-enyl)-benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(4-oxo-cyclohex-1-enyl)-benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
900 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
N#Cc1ccc(C2=CCC(=O)CC2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Xiao, M Tang, H Huang, GJ Deng - The Journal of Organic …, 2021 - ACS Publications
We have introduced a metal-free facile access for the thiolation/aromatization of cyclohexanones with thiophenols to the corresponding aryl sulfides. The dehydroaromatic reaction of …
Number of citations: 4 pubs.acs.org

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